molecular formula C8H16F3NOSi B14434915 N-[tert-Butyl(dimethyl)silyl]-2,2,2-trifluoroacetamide CAS No. 83170-48-3

N-[tert-Butyl(dimethyl)silyl]-2,2,2-trifluoroacetamide

Cat. No.: B14434915
CAS No.: 83170-48-3
M. Wt: 227.30 g/mol
InChI Key: PIJWXSSJROBBTA-UHFFFAOYSA-N
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Description

N-[tert-Butyl(dimethyl)silyl]-2,2,2-trifluoroacetamide is a chemical compound widely used in organic synthesis. It is known for its role as a silylating agent, which means it is used to introduce silyl groups into molecules. This compound is particularly valued for its ability to protect functional groups during chemical reactions, making it an essential tool in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[tert-Butyl(dimethyl)silyl]-2,2,2-trifluoroacetamide typically involves the reaction of tert-butyldimethylsilyl chloride with trifluoroacetamide in the presence of a base such as imidazole or dimethylaminopyridine. The reaction is usually carried out in an aprotic solvent like acetonitrile or dimethylformamide at temperatures ranging from 24°C to 80°C .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[tert-Butyl(dimethyl)silyl]-2,2,2-trifluoroacetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include silyl-protected alcohols, amines, and carboxylic acids. These protected compounds are more stable and less reactive, allowing for selective reactions to occur on other parts of the molecule .

Mechanism of Action

The mechanism of action of N-[tert-Butyl(dimethyl)silyl]-2,2,2-trifluoroacetamide involves the formation of a silyl ether, silyl amine, or silyl ester through the reaction of the silyl group with a hydroxyl, amino, or carboxyl group, respectively. The silyl group stabilizes the functional group, preventing unwanted side reactions. The deprotection process involves the nucleophilic attack of fluoride ions on the silicon atom, leading to the cleavage of the Si-O, Si-N, or Si-C bond and the release of the protected functional group .

Comparison with Similar Compounds

N-[tert-Butyl(dimethyl)silyl]-2,2,2-trifluoroacetamide is unique due to its high reactivity and stability. Similar compounds include:

These compounds differ in their reactivity, stability, and the size of the silyl group, which can influence the outcome of the reactions they are used in.

Properties

CAS No.

83170-48-3

Molecular Formula

C8H16F3NOSi

Molecular Weight

227.30 g/mol

IUPAC Name

N-[tert-butyl(dimethyl)silyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C8H16F3NOSi/c1-7(2,3)14(4,5)12-6(13)8(9,10)11/h1-5H3,(H,12,13)

InChI Key

PIJWXSSJROBBTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)NC(=O)C(F)(F)F

Origin of Product

United States

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